![molecular formula C18H13F6N5S B2508267 2-[5,7-ビス(トリフルオロメチル)[1,8]ナフチリジン-2-イル]-2-メチル-N-フェニル-1-ヒドラジノカルボチオアミド CAS No. 400077-49-8](/img/structure/B2508267.png)
2-[5,7-ビス(トリフルオロメチル)[1,8]ナフチリジン-2-イル]-2-メチル-N-フェニル-1-ヒドラジノカルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H13F6N5S and its molecular weight is 445.39. The purity is usually 95%.
BenchChem offers high-quality 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
トリフルオロメチルピリジン (TFMP) およびその誘導体は、作物保護において重要な役割を果たしています。特に、TFMP 誘導体は、作物を害虫から守るために使用されます。農薬市場に導入された最初の TFMP 誘導体は フルアジホップ-ブチル であり、それ以来、20 種類以上の新しい TFMP を含む農薬が ISO 共通名を取得しています。 これらの化合物は、フッ素原子の独特の物理化学的性質とピリジン部分の独特の特性の組み合わせによって、その生物活性を得ています .
医薬品
いくつかの TFMP 誘導体は、製薬業界で応用されています。TFMP 部分を含む 5 つの医薬品が市場承認を取得しており、現在多くの候補が臨床試験中です。 フッ素原子は、化合物の性質に影響を与え、創薬における有効性に貢献しています .
獣医用製品
ヒトの薬に加えて、TFMP 誘導体は獣医用製品にも使用されています。TFMP 部分を含む 2 つの獣医用製品が市場承認を取得しています。 これらの化合物は、動物の健康問題に対処する可能性を示しています .
気相反応
TFMP 誘導体は、気相反応に関与しています。 それらの独特の性質は、制御された条件下で特定の化学変換に適しています .
中間体合成
フルアジホップ合成の重要な中間体である 2-クロロ-5-(トリフルオロメチル)ピリジン (2,5-CTF) の合成は、単純な 1 段階反応によって良好な収率で達成できます。 この中間体は、さまざまな TFMP 誘導体の製造に不可欠です .
機能性材料
農薬や医薬品以外に、TFMP 誘導体は機能性材料の開発に貢献しています。 それらのフッ素含有量とピリジン構造は、材料科学において貴重な成分となっています .
要約すると、この化合物の多面的応用は、さまざまな科学的および産業的コンテキストにおける重要性を強調しています。 研究者は、TFMP 誘導体の新規な用途を探求し続けており、その独自の性質は、将来のエキサイティングな発見を約束しています . 🌟
特性
IUPAC Name |
1-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-methylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N5S/c1-29(28-16(30)25-10-5-3-2-4-6-10)14-8-7-11-12(17(19,20)21)9-13(18(22,23)24)26-15(11)27-14/h2-9H,1H3,(H2,25,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLWZPGIMTWWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2508186.png)
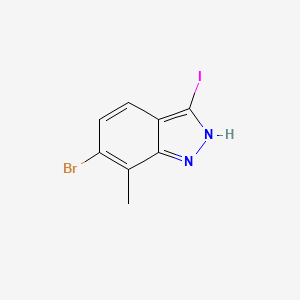
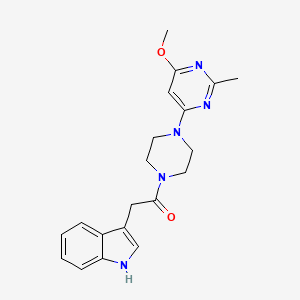
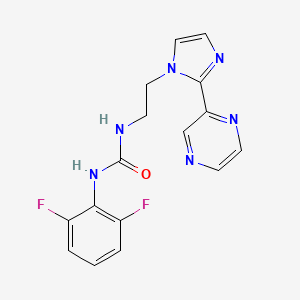
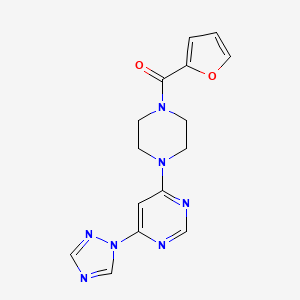

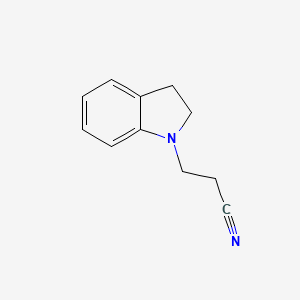
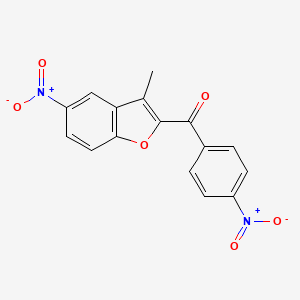
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
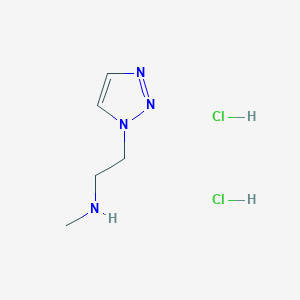

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2508207.png)
